molecular formula C20H28N2O2 B14741758 N-Benzoyl-N,N'-dicyclohexylurea CAS No. 3080-42-0

N-Benzoyl-N,N'-dicyclohexylurea

Cat. No.: B14741758
CAS No.: 3080-42-0
M. Wt: 328.4 g/mol
InChI Key: OXHQJTMLYJFMCW-UHFFFAOYSA-N
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Description

N-Benzoyl-N,N’-dicyclohexylurea is an organic compound that is commonly used in organic synthesis. It is a derivative of urea and is known for its role in various chemical reactions, particularly in the formation of esters and amides. This compound is often utilized as a reagent in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-N,N’-dicyclohexylurea is typically synthesized through the condensation reaction of benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction proceeds under mild conditions and results in the formation of the desired urea derivative.

Industrial Production Methods

In industrial settings, the synthesis of N-Benzoyl-N,N’-dicyclohexylurea follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and catalysts helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N,N’-dicyclohexylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving N-Benzoyl-N,N’-dicyclohexylurea include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of urea derivatives with different functional groups.

Scientific Research Applications

N-Benzoyl-N,N’-dicyclohexylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-N,N’-dicyclohexylurea involves its ability to act as a dehydrating agent in chemical reactions. It facilitates the formation of esters and amides by promoting the removal of water molecules from the reactants. The compound’s molecular structure allows it to interact with various substrates, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-N,N’-dicyclohexylurea is unique due to its specific benzoyl group, which imparts distinct reactivity and stability compared to other urea derivatives. Its ability to act as a dehydrating agent in esterification and amidation reactions makes it particularly valuable in organic synthesis.

Properties

CAS No.

3080-42-0

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide

InChI

InChI=1S/C20H28N2O2/c23-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,21,24)

InChI Key

OXHQJTMLYJFMCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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